3-nitrobenzyl benzoate
Overview
Description
3-Nitrobenzyl benzoate: is an organic compound that belongs to the class of aromatic esters It is composed of a benzyl group substituted with a nitro group at the third position and esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzyl benzoate can be achieved through the esterification of 3-nitrobenzyl alcohol with benzoic acid. This reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 3-nitrobenzyl alcohol and benzoic acid are continuously fed into a reactor along with a catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzyl benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzyl alcohol and benzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 3-Aminobenzyl benzoate.
Substitution: Various substituted benzyl benzoates depending on the nucleophile used.
Hydrolysis: 3-Nitrobenzyl alcohol and benzoic acid.
Scientific Research Applications
3-Nitrobenzyl benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl benzoate involves its interaction with various molecular targets depending on the specific application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of the corresponding alcohol and acid.
Comparison with Similar Compounds
Benzyl benzoate: Lacks the nitro group and is used as a topical treatment for scabies.
3-Nitrobenzyl alcohol: Similar structure but lacks the ester functionality.
3-Nitrobenzoic acid: Contains a carboxylic acid group instead of the ester linkage.
Uniqueness: 3-Nitrobenzyl benzoate is unique due to the presence of both a nitro group and an ester linkage, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
(3-nitrophenyl)methyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(12-6-2-1-3-7-12)19-10-11-5-4-8-13(9-11)15(17)18/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHCAQKUZAEVJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191933 | |
Record name | Benzenemethanol, 3-nitro-, benzoate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38612-16-7 | |
Record name | Benzenemethanol, 3-nitro-, benzoate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038612167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 3-nitro-, benzoate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitrobenzyl benzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E93JJ9EK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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